N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes butan-2-yl and 2-methylpropyl groups attached to the pyrazole rings
Properties
Molecular Formula |
C16H27N5 |
|---|---|
Molecular Weight |
289.42 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H27N5/c1-6-13(4)21-15(7-8-18-21)9-17-16-11-20(10-12(2)3)19-14(16)5/h7-8,11-13,17H,6,9-10H2,1-5H3 |
InChI Key |
YLEDEDJJANSHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with 1-(butan-2-yl)-1H-pyrazol-5-carbaldehyde under solvent-free conditions. This reaction is followed by a reduction step to yield the desired compound . The reaction conditions often involve moderate temperatures and the use of reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction could produce pyrazole alcohols.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-3-methyl-1H-pyrazol-5-amine
- 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 1-(butan-2-yl)-1H-pyrazol-5-carbaldehyde
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
